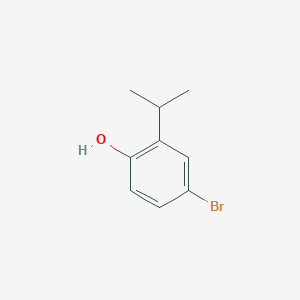

4-Bromo-2-isopropylphenol

概要

説明

4-Bromo-2-isopropylphenol is a brominated phenol derivative characterized by the presence of a bromine atom and an isopropyl group attached to a phenol ring. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of 4-Bromo-2-isopropylphenol are explored through different scientific studies to understand its characteristics and potential uses.

Synthesis Analysis

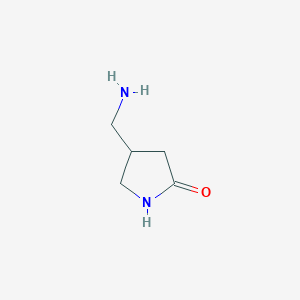

The synthesis of brominated phenol derivatives, including compounds similar to 4-Bromo-2-isopropylphenol, involves electrophilic substitution reactions, where bromination is a key step. For example, the bromination of dimethylphenol derivatives can lead to various brominated products, depending on the reaction conditions and the substituents present on the phenol ring (Brittain et al., 1982).

Molecular Structure Analysis

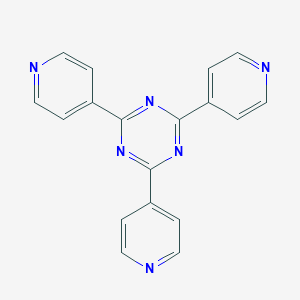

The molecular structure of brominated phenol derivatives is significantly influenced by the position and nature of the substituents on the phenol ring. X-ray diffraction studies can provide insights into the crystal structure and molecular conformation of such compounds. The presence of bromine and isopropyl groups affects the electronic distribution and steric hindrance in the molecule, impacting its molecular geometry and reactivity (Fun et al., 2009).

Chemical Reactions and Properties

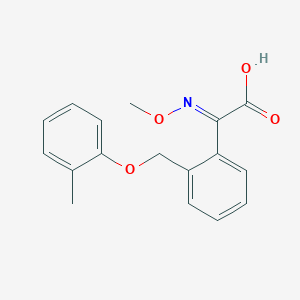

4-Bromo-2-isopropylphenol participates in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification. The isopropyl group can affect the compound's reactivity by introducing steric effects and influencing the electron density of the aromatic ring (Shirinian et al., 2012).

科学的研究の応用

Antifungal Activity

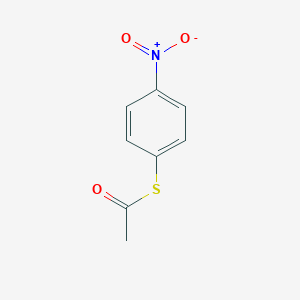

4-Bromo-2-isopropylphenol derivatives have been synthesized and tested for their antifungal properties against several plant pathogenic fungi. Compounds like 2-isopropylphenyl piperonyloate and 4-isopropylphenyl 4-methoxybenzenesulfonate showed potent in vitro and in vivo antifungal activities against diseases like rice blast, cucumber anthracnose, and tomato late blight (Jang et al., 2007).

Oxidation Processes

Research on the oxidation of 4-Isopropylphenol in aqueous solutions has identified unusual products, shedding light on the mechanism of organic compound oxidation in aquatic media. This understanding is crucial for environmental chemistry and pollution mitigation strategies (Zenkevich & Pushkareva, 2018).

Environmental Degradation

The degradation of 4-Isopropylphenol in environmental settings has been studied, focusing on factors like mineral and organic matrices' influence on sonochemical degradation rates. Such research is vital for assessing the environmental impact and fate of chemical compounds in water (Chiha et al., 2010).

Safety And Hazards

特性

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylphenol | |

CAS RN |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)